

Technical Guide: Physicochemical Properties of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Fluoro-6-methoxy-1H-indazole** (CAS No: 887569-13-3). The document details available quantitative data, outlines standard experimental protocols for property determination, and presents a visual representation of relevant experimental workflows and the biological context of indazole derivatives.

Core Physicochemical Properties

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its properties are influenced by the fluorine atom at position 4 and the methoxy group at position 6 of the indazole core. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its core properties based on available information from chemical suppliers and predictive models. For context, experimental data for the related parent compounds, 4-Fluoro-1H-indazole and 6-Methoxy-1H-indazole, are also included where available.

Property	Value for 4-Fluoro-6-methoxy-1H-indazole	Notes / Comparative Data
Molecular Formula	C ₈ H ₇ FN ₂ O	-
Molecular Weight	166.15 g/mol [1]	-
Melting Point	Data not available	4-Fluoro-1H-indazole: 130.0 to 134.0 °C[2]. 6-Methoxy-1H-indazole: 97-99 °C[3].
Boiling Point	334.0 ± 37.0 °C (Predicted)[4]	4-Fluoro-1H-indazole: 274.892 °C at 760 mmHg[2]. 6-Methoxy-1H-indazole: 312.497 °C at 760 mmHg[3].
Aqueous Solubility	Data not available	4-Fluoro-1H-indazole: Slightly soluble in DMSO and Methanol[2]. Quinazolinone Derivatives (for comparison): Insoluble in water, slightly soluble in methanol, soluble in DMSO, DMF, acetone[5].
pKa	Data not available (Predicted)	4-Fluoro-1H-indazole: 13.21 ± 0.40 (Predicted)[2]. 6-Methoxy-1H-indazole: 14.29 ± 0.40 (Predicted)[3].
LogP (Octanol-Water)	Data not available (Predicted)	4-Fluoro-1H-indazole: 1.702 (Predicted)[2].
CAS Number	887569-13-3[1][6]	-

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of small organic molecules like **4-Fluoro-6-methoxy-1H-indazole**.

The melting point is a crucial indicator of a solid compound's purity.

- **Sample Preparation:** A small amount of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[\[7\]](#) The sample must be well-packed by tapping the tube to avoid air pockets.[\[7\]](#)
- **Apparatus Setup:** The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[\[8\]](#)
- **Measurement:**
 - A rapid initial heating is performed to determine an approximate melting range.
 - A second, fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2°C per minute as it approaches the approximate melting point.[\[7\]](#)
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow range (1-2°C) typically indicates high purity.[\[8\]](#)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[\[9\]](#)

- **Preparation:** An excess amount of the solid compound is added to a flask or vial containing a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).[\[10\]](#) [\[11\]](#) This ensures a saturated solution is formed with solid material remaining present.[\[12\]](#)
- **Equilibration:** The sealed flask is agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[\[12\]](#)[\[13\]](#)
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is achieved by centrifugation at the test temperature or by filtration through a low-binding filter (e.g., a Millipore solubility filter plate).[\[9\]](#)[\[12\]](#)
- **Quantification:** The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A calibration curve is used for accurate quantification.[13]

Potentiometric titration is a high-precision technique for measuring the acid dissociation constant (pKa) of a compound.[14][15]

- **Sample Preparation:** A precise quantity of the compound is dissolved in a suitable solvent (often water or a co-solvent mixture like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[14][16]
- **Titration Setup:** The solution is placed in a reaction vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution.[17] The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[14][16]
- **Titration Process:** The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14][16] The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- **Data Analysis:** The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[18] Specifically, for a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17] The experiment is typically performed in triplicate for accuracy.[14]

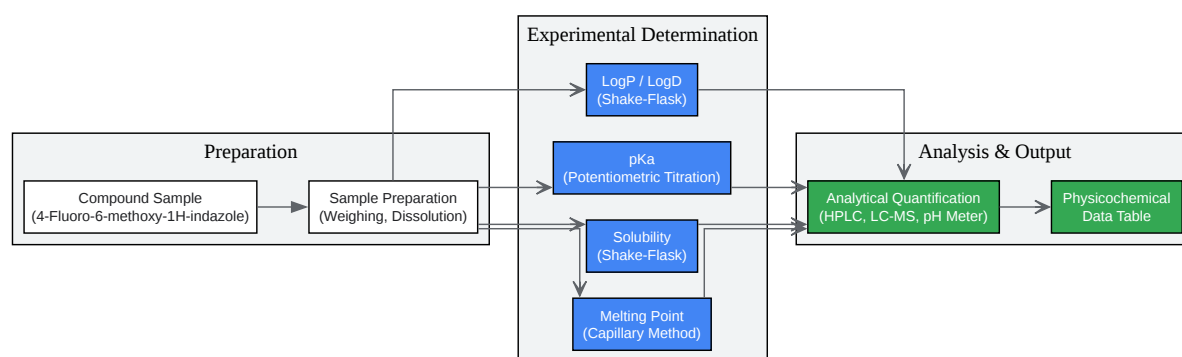
The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is a key measure of a compound's lipophilicity.[19]

- **Phase Preparation:** Equal volumes of n-octanol and an aqueous buffer (commonly phosphate buffer at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24 hours to pre-saturate each phase with the other.[20][21] The two phases are then allowed to separate completely.
- **Partitioning:** A small, known amount of the test compound is dissolved in one of the phases (or added from a concentrated DMSO stock).[21][22] The pre-saturated n-octanol and aqueous buffer are added to the vial in a defined volume ratio.

- **Equilibration:** The vial is sealed and agitated (e.g., shaken or sonicated) for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[\[21\]](#) The vial is then left to stand, or centrifuged, to ensure complete separation of the two immiscible layers.[\[21\]](#)
- **Quantification:** Aliquots are carefully removed from both the n-octanol and the aqueous layers.[\[21\]](#) The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
- **Calculation:** The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[\[19\]](#)

Visualization of Methodologies and Biological Context

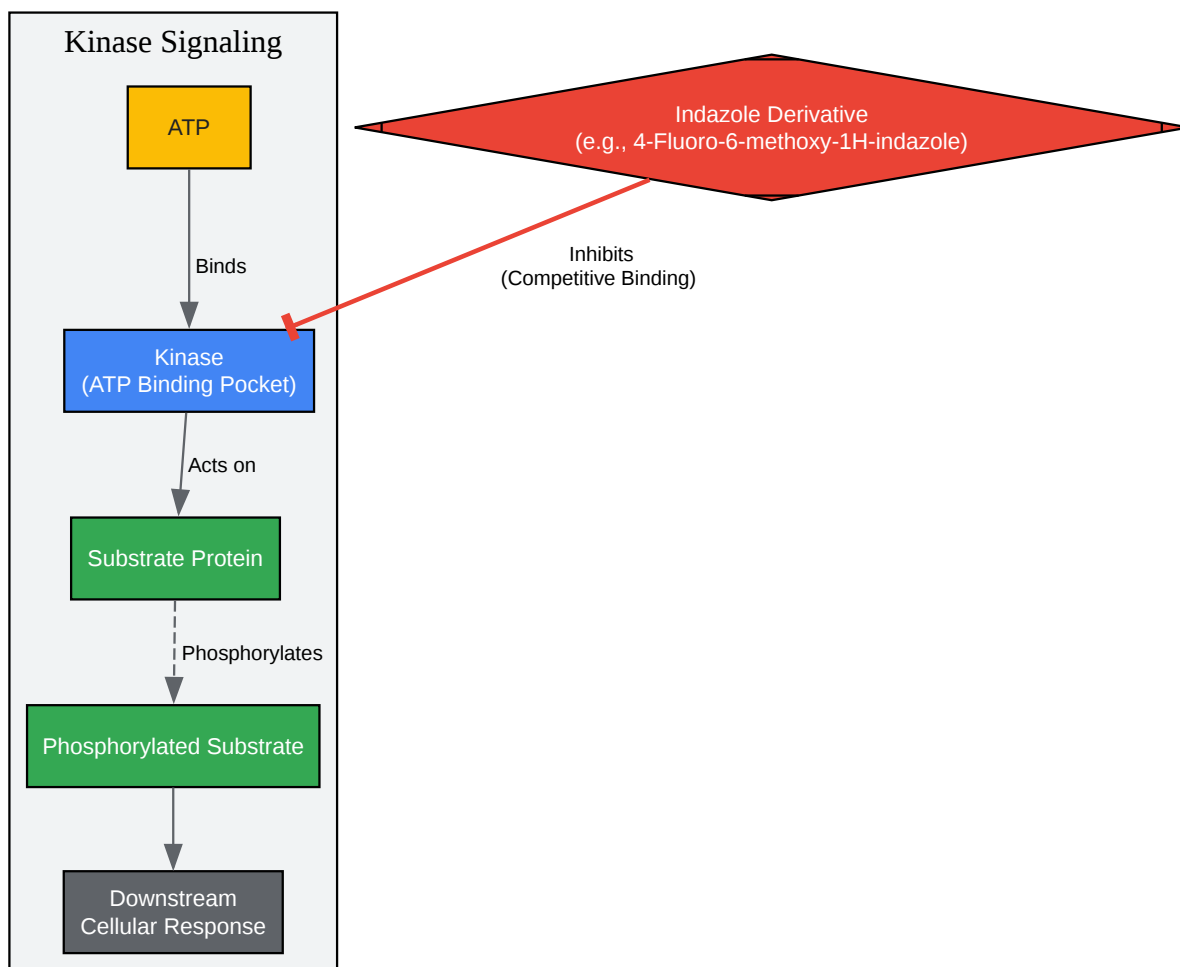
The following diagrams illustrate the general experimental workflow for determining physicochemical properties and the established biological role of indazole derivatives as kinase inhibitors.



[Click to download full resolution via product page](#)

Fig. 1: General workflow for determining key physicochemical properties.

Indazole derivatives are widely recognized as privileged scaffolds in drug discovery, particularly for the development of protein kinase inhibitors.[23][24] These agents typically function by competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in diseases like cancer.[23][25]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-6-methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. 4-FLUORO (1H)INDAZOLE | lookchem [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-FLUORO-6-METHOXY-3-CHLORO (1H)INDAZOLE CAS#: 887569-11-1 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 887569-13-3|4-Fluoro-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. quora.com [quora.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. asdlib.org [asdlib.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 24. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Fluoro-6-methoxy-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343679#physicochemical-properties-of-4-fluoro-6-methoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com